molecular formula C19H14N4O4S B2390183 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 891120-58-4

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2390183
CAS No.: 891120-58-4
M. Wt: 394.41
InChI Key: DHVXOUIIPYCPRC-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core linked to a 5-nitro-benzothiophene carboxamide group. The 1,3,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known for its role as an ester and amide bioisostere, which can enhance metabolic stability and influence the pharmacokinetic properties of lead molecules . Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated a wide range of biological activities in scientific literature, including service as key components in succinate dehydrogenase (SDH) inhibitors for antifungal research and exploration in the development of cyclooxygenase-2 (COX-II) inhibitors for inflammation studies . The specific structural motifs present in this molecule—including the 2,5-dimethylphenyl group and the nitro-benzothiophene carboxamide—suggest potential for researchers investigating novel enzyme inhibitors or probing structure-activity relationships (SAR) in heterocyclic chemistry. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-10-3-4-11(2)14(7-10)18-21-22-19(27-18)20-17(24)16-9-12-8-13(23(25)26)5-6-15(12)28-16/h3-9H,1-2H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVXOUIIPYCPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzothiophene Ring: The benzothiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and thiophene derivatives.

    Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxadiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted oxadiazole or benzothiophene derivatives.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

describes four 1,3,4-oxadiazole derivatives (7c–7f) with structural similarities to the target compound. Key differences include:

Property Target Compound Compound 7c (C₁₆H₁₇N₅O₂S₂) Compound 7f (C₁₇H₁₉N₅O₂S₂)
Molecular Weight 406.41 g/mol 375 g/mol 389 g/mol
Core Heterocycle 1,3,4-Oxadiazole + Benzothiophene 1,3,4-Oxadiazole + Thiazole 1,3,4-Oxadiazole + Thiazole
Substituents 2,5-Dimethylphenyl, Nitrobenzothiophene Sulfanylpropanamide, Methylphenyl Sulfanylpropanamide, 2,5-Dimethylphenyl
Melting Point Not reported 134–140°C 175–178°C

Key Observations :

  • The target compound’s benzothiophene-nitro group distinguishes it from the thiazole-sulfanylpropanamide moieties in 7c–7f .
  • Higher molecular weight and aromaticity in the target compound suggest lower solubility compared to 7c–7f, which contain flexible sulfanyl linkages .

Functional Comparison with Thiosemicarbazide Derivatives

and highlight heterocycles like 1,3,4-thiadiazoles and triazoles derived from thiosemicarbazides. For example:

  • 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides (I) : These compounds exhibit plant growth-promoting activity at low concentrations .
  • N′-5-Tetrazolyl-N-aroylthioureas : Display herbicidal and growth-regulating properties .

Comparison with Target Compound :

  • Bioactivity : The target compound’s nitro group may confer herbicidal or antimicrobial activity, akin to nitrated heterocycles in . However, its specific biological profile remains uncharacterized in the provided evidence.
  • Synthetic Routes : Unlike the thiosemicarbazides in –3 (synthesized via cyclocondensation), the target compound likely requires nitration and Suzuki coupling for its benzothiophene and oxadiazole segments.

Physicochemical Properties and Stability

  • Melting Points : The target compound’s melting point is unreported, but analogues in show melting points between 134–178°C, influenced by substituent rigidity . The nitro group in the target compound may elevate its melting point due to increased intermolecular interactions.
  • Spectroscopic Data: Similar compounds in were characterized via IR (C=O stretches at 1650–1680 cm⁻¹), NMR (aromatic protons at δ 6.8–8.1 ppm), and EI-MS (m/z 375–389) . The target compound’s nitro group would likely produce distinct IR peaks (~1520 cm⁻¹ for NO₂) and downfield-shifted NMR signals.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound features a complex structure characterized by an oxadiazole ring and a nitro-substituted benzothiophene moiety. Its molecular formula is C18H16N4O3SC_{18}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 368.41 g/mol. The presence of the oxadiazole ring contributes to its potential biological activity, particularly in medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical cellular pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It may bind to receptors influencing cell signaling pathways, thereby modulating physiological responses.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (Breast)10Apoptosis via caspase activation
Study 2A549 (Lung)15Cell cycle arrest at G1 phase

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : It exhibits significant inhibitory effects against gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis.
  • Fungal Activity : Preliminary studies suggest antifungal activity against species such as Candida albicans.

Case Study 1: Cancer Treatment

In a preclinical model involving xenograft tumors derived from human breast cancer cells, treatment with this compound resulted in a notable reduction in tumor volume compared to control groups. This study supports the compound's potential as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it reduced bacterial counts significantly in vitro and showed promise for further development as an antimicrobial agent.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the oxadiazole ring (δ 8.1–8.5 ppm) and nitro group (δ 7.9–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~435.3 for C₂₀H₁₅N₄O₄S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies byproducts .

Advanced Consideration
X-ray crystallography (if crystalline) provides absolute conformation, critical for structure-activity relationship (SAR) studies. However, nitro groups may complicate crystallization due to hygroscopicity .

How can researchers evaluate the compound’s potential biological activity, such as anticancer effects?

Q. Basic Research Focus

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The oxadiazole and nitro groups are associated with DNA intercalation or topoisomerase inhibition .
  • Target Identification : Use fluorescence quenching or surface plasmon resonance (SPR) to assess binding to biological targets like kinases or DNA .

Advanced Consideration
Mechanistic studies require in vivo models (e.g., xenografts) and transcriptomic profiling to identify pathways affected. Compare results with structurally similar derivatives (e.g., replacing nitro with methoxy groups) to isolate functional group contributions .

How can computational modeling enhance understanding of this compound’s interactions?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to targets (e.g., EGFR or PARP) using AutoDock Vina. The nitro group’s electron-withdrawing nature may enhance binding affinity to hydrophobic pockets .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or stability .

How should researchers address contradictions in reported bioactivity data?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity Differences : Validate compound purity via HPLC and elemental analysis. Trace solvents (e.g., DMF residues) can artifactually inhibit enzymes .

What are the stability and storage requirements for this compound?

Q. Basic Research Focus

  • Stability : The nitro group is photosensitive. Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent degradation .
  • Solubility : Prefer DMSO for stock solutions (tested at 10 mM), but avoid prolonged storage due to hygroscopicity .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Byproduct Formation : Optimize stoichiometry (1.2:1 molar ratio for coupling steps) and employ continuous flow systems to minimize side reactions .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with organocatalysts for amidation .

How can reaction mechanisms be elucidated for key synthetic steps?

Q. Advanced Research Focus

  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the oxadiazole ring .
  • Kinetic Studies : Monitor intermediates via time-resolved FT-IR or LC-MS to identify rate-limiting steps .

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